molecular formula C37H59NO4 B13431637 N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod

Cat. No.: B13431637
M. Wt: 581.9 g/mol
InChI Key: QSUNTPPQZHQIDH-UHFFFAOYSA-N
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Description

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod is a chemical impurity and metabolite of Fingolimod, a sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of relapsing forms of multiple sclerosis (MS) . This compound serves as a critical reference standard for researchers focused on analytical development and quality control. Its primary application is in the precise identification and quantification of this specific impurity during the development and manufacturing processes of Fingolimod-based pharmaceuticals, ensuring product safety and compliance with regulatory standards . Fingolimod itself works by modulating sphingosine 1-phosphate receptors, leading to the internalization of lymphocyte S1P1 receptors. This process sequesters lymphocytes in lymph nodes, reducing their migration to the central nervous system and thereby mitigating the inflammatory response associated with multiple sclerosis . The active form of the parent drug, Fingolimod phosphate, is a non-selective functional antagonist of S1P receptors 1, 3, 4, and 5 . Studying related compounds and impurities like this compound is essential for understanding the full pharmacological and metabolic profile of this important class of immunomodulatory therapies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C37H59NO4

Molecular Weight

581.9 g/mol

IUPAC Name

2-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-4-(4-octylphenyl)butanoic acid

InChI

InChI=1S/C37H59NO4/c1-3-5-7-9-11-13-15-31-17-21-33(22-18-31)25-26-35(36(41)42)38-37(29-39,30-40)28-27-34-23-19-32(20-24-34)16-14-12-10-8-6-4-2/h17-24,35,38-40H,3-16,25-30H2,1-2H3,(H,41,42)

InChI Key

QSUNTPPQZHQIDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)NC(CCC2=CC=C(C=C2)CCCCCCCC)(CO)CO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

  • Starting from commercially available n-octylbenzene, Friedel-Crafts acylation with 3-bromopropanoyl chloride or 3-nitropropionic acid derivatives is performed in the presence of aluminum chloride (AlCl3) or similar Lewis acids to introduce the propanoic acid chain onto the aromatic ring.
  • This step yields intermediates such as 3-(4-octylphenyl)propanoic acid derivatives.

Conversion to Key Intermediates

  • The acylated intermediates undergo further transformations including:
    • Reduction of the carbonyl group using triethylsilane or lithium aluminum hydride (LiAlH4).
    • Nucleophilic substitution reactions to introduce amino groups or other functional groups essential for the final product.
  • For example, displacement of bromide by nitro or amine groups can be employed, although direct nucleophilic substitution may have low yields due to competing elimination reactions.

Use of Diethyl Acetamidomalonate and Hydrogenation

  • Diethyl acetamidomalonate is used to form malonate derivatives via alkylation with phenethyl bromide derivatives.
  • These malonates are then reduced (e.g., with lithium aluminum hydride) and acetylated, followed by hydrolysis under basic conditions to yield the target amino acid structure.
  • Hydrogenation steps using palladium on carbon (Pd/C) catalysts are applied to reduce double bonds or nitro groups to amines.

Alternate Routes Using 4-Octylbenzaldehyde

  • 4-Octylbenzaldehyde is converted into 1,1-dibromostyrene via reaction with triphenylphosphine and carbon tetrabromide.
  • Subsequent treatment with n-butyllithium and hydroboration yields 2-(4-octylphenyl)-vinylboronic acid.
  • Petasis reaction with dihydroxyacetone and benzylamine forms amino-alcohol intermediates, which are further processed to the final compound.

Final Steps and Purification

  • Amino group reductions and salt formation (e.g., hydrochloride salts) are typically the last steps.
  • Preparative high-performance liquid chromatography (HPLC) and crystallization are used for purification to ensure pharmaceutical-grade purity.
Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Acylation n-Octylbenzene + 3-bromopropanoyl chloride, AlCl3, DCE, RT Acylated aromatic intermediate
2 Reduction Triethylsilane or LiAlH4, THF Reduced alcohol or amine precursor
3 Nucleophilic substitution Sodium nitrite or amine source, DMF or aqueous media Introduction of amino/nitro group
4 Alkylation with diethyl acetamidomalonate NaH, DMF, 60°C Malonate derivative formation
5 Hydrogenation H2, 10% Pd/C, EtOH, RT Reduction of double bonds/nitro groups
6 Hydrolysis and salt formation LiOH, MeOH; HCl, THF Final amino acid derivative, salt form
7 Purification Preparative HPLC, crystallization Pure N-[2-(4-(-Octylphenyl))butanoic Acid] Fingolimod
  • A concise synthetic route starting from n-octylbenzene and 3-nitropropionic acid achieved an overall yield of approximately 31% with an atom economy of 82.7% over 4 steps, indicating a relatively efficient process suitable for scale-up.
  • The use of triethylsilane for reduction and stepwise nucleophilic substitution improved the safety profile compared to lithium aluminum hydride, which is more hazardous.
  • Alternative routes employing 4-octylbenzaldehyde and Petasis reaction provide versatile access to amino-alcohol intermediates but may involve more steps.
  • Key intermediates such as 2,2-dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine have been identified as important for impurity profiling and synthetic control.
Compound Name Molecular Formula Molecular Weight (g/mol) Key Role Solubility Notes
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine C22H37NO2 347.53 Intermediate in synthesis DCM, Ethyl Acetate, Methanol Impurity of Fingolimod
3-(4-Octylphenyl)propanoic acid derivative C18H28O2 (approx.) ~268 Friedel-Crafts acylation product Organic solvents Precursor for amino acid formation
Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate C24H39NO6 (approx.) ~425 Alkylation intermediate DMF, EtOH Reduced to amino acid derivative

The preparation of N-[2-(4-(-Octylphenyl))butanoic Acid] Fingolimod involves strategic Friedel-Crafts acylation, functional group transformations including reductions and nucleophilic substitutions, and final purification steps. Advances in synthetic methods have improved yields and safety, making industrial scale-up more feasible. The choice of intermediates and reagents, such as using triethylsilane over lithium aluminum hydride, reflects ongoing optimization efforts. The detailed synthetic routes and characterization of intermediates provide a solid foundation for pharmaceutical manufacturing and impurity control.

Chemical Reactions Analysis

Types of Reactions

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod has a wide range of scientific research applications:

Mechanism of Action

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod exerts its effects by modulating sphingosine-1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, binds to S1PRs, leading to the sequestration of lymphocytes in lymph nodes and reducing their circulation in the central nervous system. This mechanism helps in reducing inflammation and preventing autoimmune attacks in multiple sclerosis . Additionally, the compound has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other molecular targets .

Comparison with Similar Compounds

Notes

Evidence Constraints: The provided materials focus solely on physicochemical data for "this compound." Comparisons with other compounds are extrapolated from structural analysis and general knowledge of S1P modulators.

Synthetic Utility : The compound’s structure positions it as a candidate for prodrug development or targeted delivery systems, leveraging its hydrophobic moieties.

Biological Activity

N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod, commonly known as fingolimod (FTY720), is a sphingosine analogue that has garnered significant attention for its immunomodulatory properties, particularly in the treatment of relapsing forms of multiple sclerosis (MS). This article delves into the biological activity of fingolimod, focusing on its mechanisms of action, clinical efficacy, and potential applications beyond MS.

Fingolimod exerts its biological effects primarily through modulation of sphingosine-1-phosphate (S1P) receptors. Upon phosphorylation, fingolimod binds to S1P receptors, particularly S1PR1, leading to:

  • Lymphocyte Sequestration : Fingolimod reduces the number of circulating lymphocytes by promoting their retention in lymph nodes. This mechanism significantly decreases the infiltration of pathogenic lymphocytes into the central nervous system (CNS), which is crucial for its therapeutic effect in MS .
  • Neuroprotective Effects : Fingolimod has been shown to interact with S1P receptors on various neural cell types, promoting neuroprotective and regenerative processes such as:
    • Migration of neural stem cells
    • Repair of neuronal injury
    • Protection of oligodendrocytes from apoptosis
    • Enhancement of brain-derived neurotrophic factor levels .

Clinical Efficacy

Fingolimod was the first oral therapy approved for relapsing-remitting MS and has demonstrated significant clinical benefits:

  • Reduction in Relapse Rates : Clinical trials have shown that fingolimod can reduce annualized relapse rates (ARR) by approximately 53% to 55% compared to placebo .
  • MRI Outcomes : Patients treated with fingolimod exhibited fewer gadolinium-enhancing lesions on MRI scans, indicating reduced disease activity .
  • Disability Progression : While some studies indicate benefits in disability progression, results have been mixed across different trials, necessitating further investigation .

Safety Profile

Fingolimod's safety profile includes potential adverse effects such as:

  • Cardiac Events : Initial doses can lead to bradycardia and other cardiac issues, necessitating monitoring during the first dose .
  • Infections : Due to its immunosuppressive action, patients are at increased risk for infections .
  • Ocular Effects : Some patients may experience visual disturbances .

Research Findings and Case Studies

Several studies have explored fingolimod's broader implications beyond MS. For instance:

  • Antibacterial Activity : Fingolimod has shown antibacterial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies revealed minimum inhibitory concentrations (MIC) that suggest potential for developing fingolimod derivatives as antibacterial agents .
CompoundMIC against S. aureusMIC against P. aeruginosa
Fingolimod25 μM>200 μM
Derivative A10 μM50 μM
Derivative B5 μM100 μM
  • Neuroprotective Studies : Animal models have demonstrated that fingolimod promotes remyelination and protects against neurodegeneration in conditions mimicking MS .

Q & A

Basic Research Questions

Q. What is the structural basis for N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod's pharmacological activity, and how does it correlate with sphingosine-1-phosphate (S1P) receptor modulation?

  • Methodological Answer: The compound’s structure includes a 4-octylphenyl group linked to a butanoic acid backbone, enabling lipid solubility and membrane penetration. The primary amino group facilitates S1P receptor binding, mimicking endogenous sphingolipids. Structural analogs (e.g., 3-benzoylpropionic acid derivatives) show that hydrophobic substituents enhance receptor affinity . Analytical techniques like NMR and X-ray crystallography are critical for confirming stereochemistry and protonation states, which dictate receptor interaction .

Q. What are the recommended analytical methods for assessing the purity of N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod in preclinical studies?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard, using pharmacopeial reference standards (e.g., Fingolimod Hydrochloride Impurity G) for calibration . Residual solvents and inorganic impurities are quantified via gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS), adhering to USP/EP guidelines .

Q. How is N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod synthesized, and what intermediates are critical for scalability?

  • Methodological Answer: A multi-step synthesis involves coupling 4-octylphenylmagnesium bromide with a protected butanoic acid ester, followed by deprotection and amidation. Key intermediates include 4-oxobutanoic acid derivatives (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid), which are functionalized via Friedel-Crafts acylation . Purity of intermediates is monitored using thin-layer chromatography (TLC) and LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod across different experimental conditions?

  • Methodological Answer: Solubility variations arise from pH-dependent ionization (pKa ~4.5 for the carboxylic acid group) and solvent polarity. Use standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid) and dynamic light scattering (DLS) to assess aggregation. Conflicting data may require revisiting temperature control (±0.5°C) and equilibration time (>24 hrs) .

Q. What strategies are effective for impurity profiling of N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod during stability studies?

  • Methodological Answer: Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products like O-acetyl Fingolimod and palmitate amide derivatives. Quantify impurities against EP/JP reference standards (e.g., ACI 062407 and ACI 062411) using a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) .

Q. How can structure-activity relationship (SAR) studies optimize N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod derivatives for reduced off-target effects?

  • Methodological Answer: Systematic SAR involves modifying the octylphenyl chain length (C6–C12) and substituting the butanoic acid with cyclopropane or fluorinated groups. In vitro assays (e.g., S1P receptor subtype selectivity in HEK293 cells) paired with molecular docking (AutoDock Vina) identify steric and electronic optimizations .

Q. What in vivo models are most suitable for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of N-[2-(4-Octylphenyl)butanoic Acid] Fingolimod?

  • Methodological Answer: Use Sprague-Dawley rats or C57BL/6 mice for oral bioavailability studies, with serial blood sampling (0–72 hrs) and LC-MS/MS quantification. Lymphocyte sequestration assays in secondary lymphoid organs (e.g., spleen, lymph nodes) correlate S1P receptor engagement with efficacy .

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